Mepivacaine N-Oxide is a derivative of the local anesthetic mepivacaine, primarily utilized in pharmacological studies to understand its metabolic pathways and effects. The compound is classified as a tertiary amine and an N-oxide, which indicates that it contains an oxygen atom bonded to a nitrogen atom that is part of a tertiary amine structure. The N-oxide form enhances the compound's solubility and stability, making it valuable for various scientific applications.
Mepivacaine N-Oxide can be sourced from the oxidation of mepivacaine, which is itself synthesized from piperidine derivatives. The compound is categorized under local anesthetics and is particularly noted for its role in research settings, especially concerning pharmacokinetics and drug metabolism.
The synthesis of Mepivacaine N-Oxide typically involves the following steps:
Mepivacaine N-Oxide has the following molecular characteristics:
These structural details indicate that the compound features a piperidine ring with an attached phenyl group and an N-oxide functional group, contributing to its pharmacological properties .
Mepivacaine N-Oxide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Mepivacaine N-Oxide exerts its pharmacological effects primarily by blocking sodium channels in nerve cells. This action prevents the influx of sodium ions, inhibiting the generation and propagation of nerve impulses. The presence of deuterium atoms in the compound may influence its binding affinity and metabolic stability, providing insights into its mechanism of action compared to non-deuterated forms
Mepivacaine (C₁₅H₂₂N₂O) is a medium-duration amide-type local anesthetic clinically deployed since the 1960s under brands such as Carbocaine and Polocaine. It functions by inhibiting voltage-gated sodium channels (Naᵥ1.7), thereby blocking neuronal signal transmission [2] [5]. As a racemic hydrochloride salt, it comprises equal proportions of R(-)- and S(+)-enantiomers, each exhibiting distinct pharmacokinetic behaviors [5]. Hepatic metabolism dominates its elimination, where cytochrome P450 enzymes facilitate N-demethylation and hydroxylation, producing multiple metabolites—including the quaternary ammonium derivative, Mepivacaine N-Oxide (C₁₅H₂₂N₂O₂, CAS 1346597-75-8) [2] [8]. This metabolite, identified as a degradation product or impurity, emerges via enzymatic oxidation of the tertiary amine group in mepivacaine’s piperidine ring [1] [7]. Unlike the parent drug, Mepivacaine N-Oxide demonstrates enhanced hydrophilicity due to its permanent positive charge and N-oxide moiety, fundamentally altering its distribution and receptor interactions [4] [7].
Table 1: Molecular Properties of Mepivacaine and Mepivacaine N-Oxide
Property | Mepivacaine | Mepivacaine N-Oxide |
---|---|---|
CAS Number | 96-88-8 | 1346597-75-8 |
Molecular Formula | C₁₅H₂₂N₂O | C₁₅H₂₂N₂O₂ |
Molecular Weight (g/mol) | 246.35 | 262.35 |
IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | N-(2,6-dimethylphenyl)-1-methyl-1-oxidopiperidin-1-ium-2-carboxamide |
Canonical SMILES | CN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | CN1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Key Structural Feature | Tertiary amine | Quaternary N-oxide |
The N-oxide modification represents a strategic bioisosteric transformation in medicinal chemistry. Oxidation of mepivacaine’s tertiary amine generates a permanently charged quaternary ammonium group with an adjacent oxygen atom. This structural shift increases polar surface area by 23.5 Ų and reduces logP by ~0.8 units compared to mepivacaine, as calculated from SMILES-based descriptors [1] [7]. Such changes profoundly impact pharmacodynamics:
Despite its identification as a mepivacaine metabolite, Mepivacaine N-Oxide remains pharmacologically underexplored. Key research objectives include:
Critical knowledge gaps persist:
Table 2: Current Research Applications and Evidence Status for Mepivacaine N-Oxide
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7